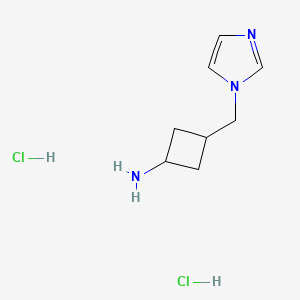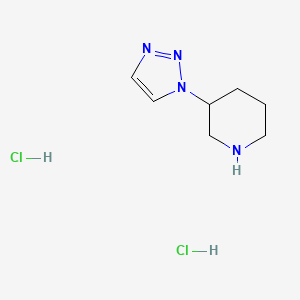
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone” is a synthetic compound that has a molecular formula of C13H18N4O. It contains a 1,2,3-triazole ring, a pyrrolidine ring, and a cyclohexene ring, all of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrrolidine, and cyclohexene rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom . The cyclohexene ring is a six-membered ring containing one carbon-carbon double bond.Applications De Recherche Scientifique
Synthesis and Characterization
- The preparation of 3-Oxocyclohex-1-ene-1-carbonitrile involved steps that could be relevant for synthesizing related compounds, highlighting techniques in organic synthesis and potential applications in material science or medicinal chemistry (Lujan-Montelongo & Fleming, 2014).
- A dipolar cycloaddition reaction was developed for accessing novel P2X7 antagonists, illustrating the compound's potential in drug discovery, especially in the treatment of mood disorders (Chrovian et al., 2018).
Chemical Reactions and Properties
- The intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins showed unique reactivity, suggesting the compound's utility in creating diverse molecular architectures for pharmaceuticals or materials science (Zanirato, 2002).
- Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, could indicate the compound's potential in peptidomimetics and enzyme inhibition studies (Sañudo et al., 2006).
Applications in Material Science
- 1,2,3-Triazole derivatives were explored as corrosion inhibitors for mild steel in acidic medium, pointing towards the compound's application in corrosion prevention and material protection technologies (Ma, 2017).
- The catalytic potential of tris(triazolyl)methanol-Cu(I) structures for Huisgen 1,3-dipolar cycloadditions was demonstrated, underscoring the compound's role in facilitating efficient and green synthetic methodologies (Ozcubukcu et al., 2009).
Orientations Futures
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activities associated with 1,2,3-triazole, pyrrolidine, and cyclohexene rings, this compound could be of interest in medicinal chemistry .
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-9-6-12(10-16)17-14-7-8-15-17/h1-2,7-8,11-12H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRCLLKPLFASOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2757449.png)
![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)


![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-fluorobenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2757458.png)
![6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2757461.png)



